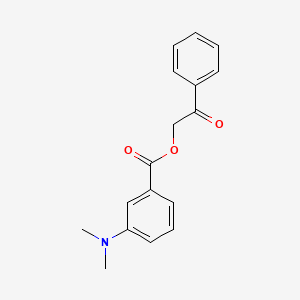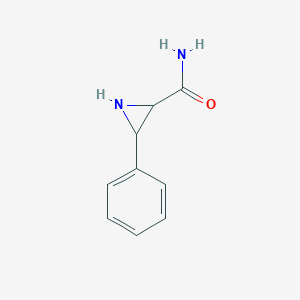![molecular formula C9H6N2O B13951385 [1,3]Oxazolo[3,2-a]benzimidazole CAS No. 55209-86-4](/img/structure/B13951385.png)
[1,3]Oxazolo[3,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Oxazolo[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazole ring and a benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[3,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 4-hydroxy-2-alkynenitriles. This reaction can be carried out in ethanol under reflux conditions to yield 2-amino-4-(1’-hydroxyalkyl)pyrimido[1,2-a]benzimidazoles. Alternatively, the reaction can be conducted in dimethylformamide at 155°C to produce (2,2-dialkyl-2,3-dihydro-oxazolo[3,2-a]benzimidazolylidene)ethanenitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can introduce various functional groups onto the heterocyclic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,3]Oxazolo[3,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes and receptors involved in various diseases .
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic effects. These include antiviral, antibacterial, and anticancer activities, making it a valuable scaffold for drug discovery .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics. This makes it relevant in the fields of materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of [1,3]Oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with [1,3]Oxazolo[3,2-a]benzimidazole and have been studied for their biological activities.
Benzoxazoles: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Benzimidazoles: The parent structure of this compound, known for its wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both oxazole and benzimidazole rings.
Eigenschaften
CAS-Nummer |
55209-86-4 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H |
InChI-Schlüssel |
CBTCKSSVEPNIEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)









![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)


![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
